molecular formula C26H27N5O B10833183 Bicyclic heteroaryl amide derivative 1

Bicyclic heteroaryl amide derivative 1

Cat. No.: B10833183
M. Wt: 425.5 g/mol
InChI Key: OIKQYDBRBPIGDB-UHFFFAOYSA-N
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Description

Bicyclic heteroaryl amide derivative 1 is a compound that features a bicyclic structure with heteroatoms integrated into the ring system. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The presence of heteroatoms in the bicyclic structure imparts unique chemical and physical properties, making it a valuable target for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bicyclic heteroaryl amide derivative 1 typically involves the formation of the bicyclic core followed by the introduction of the amide functionality. One common approach is the cyclization of a precursor molecule containing the necessary functional groups. For example, the reaction of 2-aminopyridines with isocyanides and dialkyl acetylenedicarboxylates can yield the desired bicyclic heteroaryl amide . The reaction conditions often involve the use of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification by recrystallization or chromatography to isolate the desired product. Additionally, the use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Bicyclic heteroaryl amide derivative 1 can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the compound to their corresponding reduced forms.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Catalysts: Triethylamine, palladium on carbon

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce amine or alcohol derivatives.

Mechanism of Action

The mechanism of action of bicyclic heteroaryl amide derivative 1 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor to modulate its signaling pathways. The exact mechanism depends on the specific application and target molecule. For example, as a γ-secretase modulator, it can influence the cleavage of amyloid precursor protein, which is relevant in Alzheimer’s disease .

Comparison with Similar Compounds

Bicyclic heteroaryl amide derivative 1 can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of heteroatoms and functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C26H27N5O

Molecular Weight

425.5 g/mol

IUPAC Name

4-methyl-N-[(1-pyridin-3-ylcyclohexyl)methyl]-1-pyrimidin-2-ylindole-3-carboxamide

InChI

InChI=1S/C26H27N5O/c1-19-8-5-10-22-23(19)21(17-31(22)25-28-14-7-15-29-25)24(32)30-18-26(11-3-2-4-12-26)20-9-6-13-27-16-20/h5-10,13-17H,2-4,11-12,18H2,1H3,(H,30,32)

InChI Key

OIKQYDBRBPIGDB-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)N(C=C2C(=O)NCC3(CCCCC3)C4=CN=CC=C4)C5=NC=CC=N5

Origin of Product

United States

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